1-[(1-Phenylpropyl)amino]propan-2-ol
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Overview
Description
1-[(1-Phenylpropyl)amino]propan-2-ol is an organic compound that belongs to the class of amino alcohols It is characterized by the presence of both an amino group and a hydroxyl group attached to a propyl chain, which is further substituted with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(1-Phenylpropyl)amino]propan-2-ol can be synthesized through several methods. One common approach involves the reductive amination of 1-phenylpropan-2-one with 2-amino-1-propanol. The reaction typically employs a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction conditions often include a solvent such as ethanol or methanol and are carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(1-Phenylpropyl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of 1-phenylpropan-2-one.
Reduction: Formation of 1-[(1-phenylpropyl)amino]propan-2-amine.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
1-[(1-Phenylpropyl)amino]propan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for treating certain medical conditions.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 1-[(1-Phenylpropyl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For instance, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Aminopropan-2-ol: An amino alcohol with similar structural features but lacks the phenyl group.
Phenylpropanolamine: A compound with a similar phenylpropyl structure but different functional groups.
Uniqueness: 1-[(1-Phenylpropyl)amino]propan-2-ol is unique due to the presence of both an amino group and a hydroxyl group on the propyl chain, along with a phenyl substitution. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H19NO |
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Molecular Weight |
193.28 g/mol |
IUPAC Name |
1-(1-phenylpropylamino)propan-2-ol |
InChI |
InChI=1S/C12H19NO/c1-3-12(13-9-10(2)14)11-7-5-4-6-8-11/h4-8,10,12-14H,3,9H2,1-2H3 |
InChI Key |
QANAASCQCWGHON-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)NCC(C)O |
Origin of Product |
United States |
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